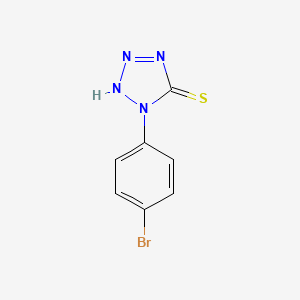

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole

Overview

Description

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The presence of a bromophenyl group and a mercapto group in this compound makes it unique and potentially useful in various chemical and biological applications.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target enzymes like thioredoxin reductase (trxr) and topoisomerase ib . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topoisomerase IB is an enzyme that alters DNA supercoiling and is a target for many anticancer drugs .

Mode of Action

Similar compounds have been shown to inhibit the enzymatic activity of trxr and topo ib . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .

Biochemical Pathways

Inhibition of trxr and topo ib could potentially affect the redox homeostasis and dna replication processes, respectively .

Result of Action

Inhibition of trxr and topo ib could potentially lead to oxidative stress and dna damage, respectively .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase, where it acts as an inhibitor . The interaction between this compound and acetylcholinesterase involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. Additionally, this compound has been observed to interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby modulating the cellular response to oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of acetylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of the compound to the enzyme’s active site, which blocks the substrate from accessing the site and prevents the catalytic activity of the enzyme. Additionally, this compound has been shown to interact with other biomolecules, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and potential cytotoxicity.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have revealed that the compound exhibits dose-dependent effects. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to significant toxicity and adverse reactions . These effects include oxidative stress, enzyme inhibition, and potential damage to vital organs. It is crucial to determine the optimal dosage to minimize toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily through oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall effects on the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to be efficiently taken up by cells and distributed to different cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl bromide with sodium azide to form 4-bromobenzyl azide. This intermediate is then reacted with thiourea to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Amino, thiol, or alkoxy derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-tetrazole: Lacks the mercapto group, making it less reactive in certain chemical reactions.

1-(4-Chlorophenyl)-5-mercapto-1,2,3,4-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

1-(4-Methylphenyl)-5-mercapto-1,2,3,4-tetrazole: Contains a methyl group instead of bromine, leading to different chemical and biological properties.

Uniqueness: 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole is unique due to the presence of both the bromophenyl and mercapto groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name |

1-(4-bromophenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRIGYBILBNKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=S)N=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176880 | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22347-29-1 | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022347291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-5-mercapto-1,2,3,4-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)

![1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B1211457.png)

![(3S)-2-[[9-[(2R,3R,4S,5R)-5-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B1211472.png)